molecular formula C18H15N B1362608 4-Amino-p-terphenyl CAS No. 7293-45-0

4-Amino-p-terphenyl

Cat. No. B1362608
CAS RN: 7293-45-0
M. Wt: 245.3 g/mol
InChI Key: ATGIXVUZFPZOHP-UHFFFAOYSA-N
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Description

4-Amino-p-terphenyl is a chemical compound with the molecular formula C18H15N . It appears as a light yellow powder .


Synthesis Analysis

The synthesis of 4-Amino-p-terphenyl is a complex process that involves various chemical reactions . A study has reported the adsorption of 4,4″-diamino-p-terphenyl on a Cu(111) surface, which leads to a dissymmetric binding affinity . Another study has reported the use of 4,4″-diamino-p-terphenyl for side-preferential attachment of 2-triphenylenecarbaldehyde .


Molecular Structure Analysis

The molecular structure of 4-Amino-p-terphenyl is characterized by a molecular weight of 245.3 g/mol . The IUPAC name for this compound is 4-(4-phenylphenyl)aniline . The InChI string and the canonical SMILES for this compound are InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2 and C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N respectively .


Chemical Reactions Analysis

The chemical reactions involving 4-Amino-p-terphenyl are complex and involve various factors. For instance, the adsorption of 4,4″-diamino-p-terphenyl on a Cu(111) surface leads to a dissymmetric binding affinity . This dissymmetry results in a change of the binding affinity of one of the amine groups, leading to a non-stationary behavior under the influence of the scanning tip .


Physical And Chemical Properties Analysis

4-Amino-p-terphenyl has a molecular weight of 245.3 g/mol . It has a XLogP3 value of 4.5, indicating its lipophilicity . It has one hydrogen bond donor count and one hydrogen bond acceptor count . The exact mass and the monoisotopic mass of this compound are 245.120449483 g/mol . The topological polar surface area of this compound is 26 Ų .

Scientific Research Applications

Monomolecular Films

4-Amino-p-terphenyl: has been studied for its properties in monomolecular films. These films are significant in understanding surface phenomena and can be used to explore the behavior of molecules at interfaces . The characteristics of 4-Amino-p-terphenyl monomolecular films have been determined over a temperature range of 0°–31°C on various aqueous substrates, providing insights into the molecular interactions and stability of such films .

Transient Electron Paramagnetic Resonance (EPR) Spectroscopy

In the field of EPR spectroscopy, 4-Amino-p-terphenyl is used as a host material for pentacene to create standard samples for transient EPR studies . This application is crucial for testing and calibrating experimental setups, and the use of 4-Amino-p-terphenyl aids in obtaining a “powder-like” transient EPR spectrum of the triplet state following pulsed laser excitation .

Antifungal and Antibacterial Activity

Research has shown that derivatives of p-terphenyl, including compounds related to 4-Amino-p-terphenyl , exhibit antifungal and antibacterial activities . These compounds can inhibit the growth of organisms like Candida albicans and Bacillus subtilis, indicating potential applications in developing new antimicrobial agents .

Surface Adsorption Studies

The adsorption behavior of 4-Amino-p-terphenyl on metal surfaces has been investigated, which is relevant for understanding surface chemistry and designing sensors or catalytic systems . Studies on the adsorption of 4-Amino-p-terphenyl on copper surfaces reveal various possible configurations, which are essential for applications in nanotechnology and materials science .

Future Directions

The future directions for the study of 4-Amino-p-terphenyl could involve further exploration of its adsorption behavior and its potential applications in the production of complex organic macromolecules . Additionally, the structure-binding relationships of this compound could be further explored to guide the future design of USP4 inhibitors based on the p-terphenyl skeleton .

properties

IUPAC Name

4-(4-phenylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGIXVUZFPZOHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20325424
Record name 4-Amino-p-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20325424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-p-terphenyl

CAS RN

7293-45-0
Record name 7293-45-0
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Record name 4-Amino-p-terphenyl
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Record name 4-Amino-p-terphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the impact of 4-Amino-p-terphenyl's structure on its performance as a stationary phase in liquid chromatography?

A1: 4-Amino-p-terphenyl's linear structure significantly enhances its performance as a stationary phase in liquid chromatography compared to its branched isomers (3,4-diphenylaniline and 2,4-diphenylaniline). [, ] This is because the linear structure allows for greater conformational flexibility and reduced steric hindrance, enabling better interaction with analytes. [, ] Studies have demonstrated that this leads to improved selectivity, especially for aromatic compounds, due to enhanced π-π interactions. [, ]

Q2: Can 4-Amino-p-terphenyl be used to improve the performance of zinc anodes in batteries?

A3: Research indicates that 4-Amino-p-terphenyl can be incorporated into a protective layer on zinc anodes to enhance their performance. [] When immobilized on a conductive poly(3,4-ethylenedioxythiophene) (PEDOT) matrix, 4-Amino-p-terphenyl forms a robust network of cation-π interactions. [] This network facilitates uniform zinc ion flux, contributing to a more stable and efficient anode with improved cycling stability and lower overpotential. []

Q3: What spectroscopic properties have been reported for 4-Amino-p-terphenyl?

A5: 1-nitro, 4″-amino, p-terphenyl, a derivative of 4-Amino-p-terphenyl, exhibits dual fluorescence. [] While the specific origin of this phenomenon requires further investigation, it points towards interesting photophysical properties of this class of compounds. [] Further research is needed to fully characterize the spectroscopic properties of 4-Amino-p-terphenyl and its derivatives.

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